molecular formula C8H28N4Si4 B086850 Octamethylcyclotetrasilazane CAS No. 1020-84-4

Octamethylcyclotetrasilazane

Cat. No. B086850
CAS RN: 1020-84-4
M. Wt: 292.68 g/mol
InChI Key: FIADVASZMLCQIF-UHFFFAOYSA-N
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Description

Synthesis Analysis

Octamethylcyclotetrasilazane is synthesized through reactions involving n-butyllithium or the elements sodium and potassium, leading to the formation of alkali salts. These salts crystallize as dimeric tetrahydrofuran (THF) adducts, demonstrating a connection between eight-membered rings through a planar alkali metal-nitrogen four-membered ring. Various coordination states are observed for lithium, sodium, and potassium within these structures. This synthesis process highlights the compound's reactive versatility and its ability to form complex structures (Dippel et al., 1990).

Molecular Structure Analysis

The molecular structure of octamethylcyclotetrasilazane has been extensively studied using spectroscopic techniques. Infrared and Raman spectra reveal the presence of chair and boat conformations, supporting the structural versatility of this compound. The analysis of these spectra provides insights into the group frequencies and temperature-dependent conformational stability of octamethylcyclotetrasilazane (Imbenotte et al., 1977).

Chemical Reactions and Properties

Octamethylcyclotetrasilazane undergoes various chemical reactions, including interactions with dichlorodiphenylsilane, leading to complex products through different breaking modes of Si-N bonds and exchange reactions of -Me2Si- groups with -SiPh2- groups. These reactions demonstrate the compound's chemical reactivity and its potential for creating diverse silicon-based structures (Jing, 2003).

Physical Properties Analysis

The physical properties of octamethylcyclotetrasilazane, such as its behavior under nanoscale confinement, have been elucidated through molecular dynamics simulation. This research offers an atomistic view of the liquidlike state, highlighting how molecular layers form parallel to confining surfaces and how these layers' properties compare to the bulk liquid. The unique molecular orientations and dynamics observed in the contact layer underscore the compound's distinct physical characteristics (Matsubara et al., 2011).

Scientific Research Applications

  • Octamethylcyclotetrasiloxane, a related compound to Octamethylcyclotetrasilazane, is used as an intermediate in the production of industrial and consumer silicone-based polymers. Its health risk assessment, considering global exposure and pharmacokinetics, highlights its significance in consumer products (Gentry et al., 2017).

  • Octamethylcyclotetrasilazane reacts with certain elements to form alkali salts, which have been studied for their crystal structures. This indicates its potential in synthesis and materials science (Dippel et al., 1990).

  • The compound's vibrational spectra have been investigated in various states (gaseous, liquid, and crystalline), contributing to our understanding of its structural and physical properties (Imbenotte et al., 1977).

  • Octamethylcyclotetrasiloxane has been used as a probe liquid in NMR cryoporometry, offering insights into the characterization of large pores in materials (Vargas-Florencia et al., 2007).

  • The compound has been studied for its chronic toxicity and oncogenicity in animals, providing important data for its safety assessment in industrial and consumer uses (Jean & Plotzke, 2017).

  • It exhibits estrogenic activity in mice, mediated through the estrogen receptor-alpha, which is relevant for understanding its potential effects on endocrine systems (He et al., 2003).

  • Octamethylcyclotetrasiloxane's distribution characteristics and pharmacokinetics have been modeled to understand its behavior in organisms, relevant for risk assessments and regulatory purposes (Sarangapani et al., 2003).

  • Its percutaneous absorption in humans was studied using a human skin/nude mouse model, providing insights into dermal exposure risks (Zaręba et al., 2002).

  • A comprehensive toxicological assessment of Octamethylcyclotetrasiloxane has been conducted, covering aspects like genotoxicity, metabolism, and potential human health effects (Franzen et al., 2017).

  • Its microbial degradation under anaerobic conditions was explored, highlighting its environmental fate and biodegradability (Grümping et al., 1999).

Safety And Hazards

Octamethylcyclotetrasilazane is toxic if swallowed . It causes severe skin burns and eye damage . It is harmful if inhaled .

Future Directions

There is ongoing research into the phase transition in an Octamethylcyclotetrasilazane crystal . This includes studies on the structure, thermodynamic parameters, and the character of thermal motion in Octamethylcyclotetrasilazane .

properties

IUPAC Name

2,2,4,4,6,6,8,8-octamethyl-1,3,5,7,2,4,6,8-tetrazatetrasilocane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H28N4Si4/c1-13(2)9-14(3,4)11-16(7,8)12-15(5,6)10-13/h9-12H,1-8H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIADVASZMLCQIF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si]1(N[Si](N[Si](N[Si](N1)(C)C)(C)C)(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H28N4Si4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1051511
Record name 2,2,4,4,6,6,8,8-Octamethylcyclotetrasilazane
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Molecular Weight

292.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

Octamethylcyclotetrasilazane

CAS RN

1020-84-4
Record name 2,2,4,4,6,6,8,8-Octamethylcyclotetrasilazane
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Record name Cyclotetrasilazane, 2,2,4,4,6,6,8,8-octamethyl-
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Record name Cyclotetrasilazane, 2,2,4,4,6,6,8,8-octamethyl-
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Record name 2,2,4,4,6,6,8,8-Octamethylcyclotetrasilazane
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Record name 2,2,4,4,6,6,8,8-octamethylcyclotetrasilazane
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Synthesis routes and methods I

Procedure details

The starting octamethylcyclotetrasilazane should effectively be one which is secondarily produced when hexamethylcyclotrisilazane is prepared by reaction between dimethyl dichlorosilane and ammonia. Using such secondarily produced octamethylcyclotetra-silazane, the amount of hexamethylcyclo-trisilazane formed per unit starting material can be maximized. At the same time, some technical problems can be solved including elimination or treatment of octamethylcyclo-tetrasilazane in the form of a solid (melting point of 97° C.) which is left in the distillation column after removal of hexamethylcyclo-trisilazane by distillation.
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Synthesis routes and methods II

Procedure details

A 200 ml volume glass flask equipped with a stirring machine, a condenser, a distillation column and a tube for distilling off the resulting product was provided. 73 g of octamethyl cyclotetrasilazane and 3.65 g of p-toluidine-m-sulfonic acid as a catalyst were introduced into the glass flask and the content of the flask was heated to 97° C. The content of the flask was stirred after it was confirmed that the octamethyl cyclotetrasilazane was completely molten. When the internal pressure of the reaction system was reduced to 65 torr with a vacuum pump to obtain a distillate, 68 g of hexamethyl cyclotrisilazane was obtained through the distillation over one hour. The resulting hexamethyl cyclotrisilazane had a high purity in the order of 99.1 GC % and the yield thereof was 93.2%. Thus, highly pure hexamethyl cyclotrisilazane could be obtained at a high yield within a short period of time. Moreover, almost no high boiling point substance remained in the reaction system.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Octamethylcyclotetrasilazane

Citations

For This Compound
209
Citations
GS Smith, LE Alexander - Acta Crystallographica, 1963 - scripts.iucr.org
The crystal structure of octamethylcyclotetrasilazane,=(M% SiNH) 4, has been determined from zonal X-ray intensity data and has been refined by least-squares on these and partial …
Number of citations: 48 scripts.iucr.org
T Kottke, D Stalke - Organometallics, 1996 - ACS Publications
The rubidium and cesium dimetalated derivatives of octamethylcyclotetrasilazane (OMCTS) have been synthesized and crystallographically characterized. This completes the set of di-…
Number of citations: 14 pubs.acs.org
L Prager, L Wennrich, R Heller, W Knolle… - … A European Journal, 2009 - Wiley Online Library
… Similar calculations on perhydro- and octamethylcyclotetrasilazane revealed that the bond … The calculated BDEs for perhydro- and octamethylcyclotetrasilazane are given in the …
JB Zhao, XF Wu, WT Yang - Journal of applied polymer science, 2004 - Wiley Online Library
… Chain-extending reaction of HO-terminated polyesters such as PDEGA, PEA, and PBS was carried out in bulk state by using octamethylcyclotetrasilazane or hexaphenylcyclotrisilazane …
Number of citations: 19 onlinelibrary.wiley.com
K Dippel, U Klingebiel - Zeitschrift für Naturforschung B, 1990 - degruyter.com
The lithium derivate of the octamethylcyclotetrasilazane 1 reacts with fluorosilanes with substitution (2) or substitution and contraction to give cyclotrisilazanes (3—6). Lithiated 6 again …
Number of citations: 3 www.degruyter.com
U Klingebiel, N Helmold, S Schmatz - Advances in Organometallic …, 2006 - Elsevier
… It was found that octamethylcyclotetrasilazane reacts with n-butyllithium 54 or alkaline elements 55 to give alkali salts, which crystallize as dimeric THF adducts. An example is shown in …
Number of citations: 9 www.sciencedirect.com
E Duguet, A Soum - Macromolecular Chemistry and Physics, 1995 - Wiley Online Library
The study of the ring‐opening oligomerization of hexamethylcyclotrisilazane (D 3NH ) and octamethylcyclotetrasilazane (D 4NH ), initiated by methyl triflate in 1,2‐dichloroethane, was …
Number of citations: 6 onlinelibrary.wiley.com
M Yokoi, K Yamasaki - Journal of the American Chemical Society, 1953 - ACS Publications
… The molecular structures of the vapors of hexamethylcyclotri- and octamethylcyclotetrasilazane were studied by the electron diffraction method. For the former the following data were …
Number of citations: 31 pubs.acs.org
H Li, IS Butler, DFR Gilson, JF Harrod… - The Journal of Physical …, 1995 - ACS Publications
Quadrupolar effects transferred from 14N to 29Si have been observed in the magic-angle spinning NMR spectra of the cyclic polysilazanes octamethylcyclotetrasilazane,[(CHalaSiNH^, …
Number of citations: 2 pubs.acs.org
J Hughes, GR Willey - Journal of the American Chemical Society, 1973 - ACS Publications
… Extraction as above after placing the reaction vessel on the shaker for 24 hr gave the bright yellow complex octamethylcyclotetrasilazanedi(tetrachlorotitanium(IV)):n mp 453K …
Number of citations: 9 pubs.acs.org

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